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Compound of Interest

Compound Name: 5-Bromo-2-phenyloxazole

Cat. No.: B1271533

For Researchers, Scientists, and Drug Development Professionals

Ref: 5-Bromo-2-phenyloxazole CAS No: 92629-11-3 Molecular Formula: CoeHeBrNO
Molecular Weight: 224.06 g/mol

Abstract

5-Bromo-2-phenyloxazole is a halogenated heterocyclic compound featuring a core oxazole
ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position. This
strategic arrangement of functional groups makes it a valuable and versatile building block in
medicinal chemistry and materials science. The presence of the bromine atom provides a
reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura
coupling, enabling the introduction of diverse molecular fragments. The phenyl-oxazole scaffold
itself is a recognized pharmacophore present in numerous biologically active molecules. This
technical guide provides a detailed overview of the known chemical and physical properties of
5-Bromo-2-phenyloxazole, outlines a probable synthetic route, discusses its reactivity, and
explores its potential applications in drug discovery, particularly as a key intermediate in the
synthesis of kinase inhibitors.

Chemical and Physical Properties

While extensive experimental data for 5-Bromo-2-phenyloxazole is not readily available in the
public domain, its properties can be reliably predicted and inferred from data on closely related
compounds. It is known to be a solid at room temperature and is expected to have low
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solubility in water but good solubility in common organic solvents such as dichloromethane,
chloroform, and methanol.[1]

Property Value Source
IUPAC Name 5-bromo-2-phenyl-1,3-oxazole [2]

CAS Number 92629-11-3 [1][2]
Molecular Formula CoHeBrNO [11[2]
Molecular Weight 224.06 g/mol [2]
Physical Form Solid [2]
Melting Point Data not available

Boiling Point Data not available

- Very slightly soluble in water
Solubility . ) [1]
(0.11 g/L at 25°C, predicted)

pKa 2.2 (predicted) [1]

Storage Temperature Refrigerator [2]

Spectroscopic Data

Detailed experimental spectra for 5-Bromo-2-phenyloxazole are not widely published. The
following data is based on typical spectral regions for similar compounds and predictive
models.

'H NMR Spectroscopy

The proton NMR spectrum of 5-Bromo-2-phenyloxazole is expected to show signals
corresponding to the protons on the phenyl and oxazole rings. The single proton on the oxazole
ring would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the
aromatic region.

3C NMR Spectroscopy
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The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon atom
attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity
and isotopic effects. The carbons of the phenyl ring and the other two carbons of the oxazole
ring will resonate in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C
stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm~! region. C-
H stretching vibrations of the aromatic rings will appear around 3000-3100 cm~1. The C-Br
stretching frequency will be observed in the lower frequency region of the spectrum.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M*) and a characteristic M+2 peak of
nearly equal intensity, which is indicative of the presence of a single bromine atom.
Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of fragments
from the phenyl ring.

Synthesis and Reactivity
Synthesis of 5-Bromo-2-phenyloxazole

A common and effective method for the synthesis of oxazoles is the Robinson-Gabriel
synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] For 5-Bromo-2-
phenyloxazole, a plausible synthetic route starts from the commercially available 2-bromo-1-
phenylethanone (also known as phenacyl bromide).

Experimental Protocol: Robinson-Gabriel Synthesis (Proposed)

o Acylation of the amino group: 2-Amino-1-phenylethanone (or its protected equivalent) would
be acylated. However, a more direct approach starts with 2-bromo-1-phenylethanone.

o Reaction with an amide: A more probable direct synthesis involves the reaction of 2-bromo-
1-phenylethanone with formamide. This reaction, a variation of the Hantzsch oxazole
synthesis, would proceed via initial N-alkylation of formamide followed by cyclization and
dehydration.
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Proposed synthesis of 5-Bromo-2-phenyloxazole.
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Reactivity and Use in Cross-Coupling Reactions

The bromine atom at the 5-position of the oxazole ring is a key feature for its utility in organic
synthesis, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon
bonds.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

o Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-phenyloxazole (1.0 equiv.),
the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPhs)4 (0.02-
0.05 equiv.), and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 equiv.).

e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., 1,4-dioxane, toluene, or DMF) and water.

» Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or
nitrogen) at a temperature ranging from 80 to 110 °C.

¢ Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC)
or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction
mixture, dilute with an organic solvent, and wash with water and brine.

 Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSOa), filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.
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Reaction Conditions
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Coupling
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\
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Suzuki-Miyaura coupling of 5-Bromo-2-phenyloxazole.

Applications in Drug Discovery

The 2-phenyl-oxazole motif is a privileged structure in medicinal chemistry, appearing in a wide
range of biologically active compounds. 5-Bromo-2-phenyloxazole serves as a key starting
material or intermediate for the synthesis of these complex molecules, particularly in the

development of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors
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Protein kinases are a major class of drug targets, especially in oncology. The development of
small molecule kinase inhibitors often involves the exploration of structure-activity relationships
(SAR) by systematically modifying a core scaffold. 5-Bromo-2-phenyloxazole is an ideal
starting point for such studies. The phenyl-oxazole core can act as a hinge-binding motif,
interacting with the ATP-binding site of the kinase, while the 5-position, via the bromine, allows
for the introduction of various substituents to explore the solvent-exposed regions of the active
site, thereby tuning potency and selectivity.

Workflow in Fragment-Based Drug Discovery

5-Bromo-2-phenyloxazole can be utilized in a fragment-based drug discovery (FBDD)
workflow. In this approach, small molecular fragments are screened for weak binding to the
target protein. Hits are then optimized and grown into more potent lead compounds. The
bromo-phenyloxazole core can be considered a "lead-like" fragment that can be further
elaborated.
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Workflow for drug discovery using 5-Bromo-2-phenyloxazole.
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Safety Information

5-Bromo-2-phenyloxazole is a chemical that should be handled with appropriate safety
precautions in a laboratory setting.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271
(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective
clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap
and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for
breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

5-Bromo-2-phenyloxazole is a valuable heterocyclic building block with significant potential in
organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented,
synthesis and the reactivity of its bromine atom make it an attractive starting material for the
creation of diverse molecular libraries. The phenyl-oxazole core is a well-established
pharmacophore, and its incorporation into drug discovery programs, particularly in the field of
kinase inhibitors, is a promising strategy for the development of new therapeutic agents.
Further elucidation of its physical and spectroscopic properties, along with the development of
optimized synthetic protocols, will undoubtedly enhance its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Bromo-2-phenyloxazole: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271533#5-bromo-2-phenyloxazole-chemical-
properties-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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